(E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
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Description
(E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
The compound (E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, as part of the purine analogues class, has been studied for its synthesis and potential antiviral activity. Kim, Bartholomew, Allen, Robins, and Revankar (1978) detailed the chemical synthesis of similar purine analogues and their moderate activity against viruses such as rhinovirus at non-toxic levels (Kim et al., 1978).
Receptor Interaction Studies
Mornet, Leonard, Theiler, and Dorée (1984) conducted a study on related purine derivatives, exploring their ability to interact with specific receptors in biological systems, such as starfish oocytes. This research contributes to understanding how similar compounds might interact with biological receptors (Mornet et al., 1984).
Natural Products and Marine Biology
The compound's structure is similar to those found in natural products from marine sources. Ma, Zhao, Wang, Li, Yang, Shi, Fan, and He (2007) isolated related compounds from the red alga Rhodomela confervoides, which opens up avenues for exploring marine biology's potential in drug discovery (Ma et al., 2007).
Potential in Neurodegenerative Disease Treatment
Brunschweiger, Koch, Schlenk, Pineda, Küppers, Hinz, Köse, Ullrich, Hockemeyer, Wiese, Heer, and Müller (2014) synthesized 8-benzyl-substituted tetrahydropyrazino purinediones, which are structurally similar, as potential multitarget drugs for neurodegenerative diseases. Their research highlights the potential of such compounds in treating disorders like Parkinson's and Alzheimer's (Brunschweiger et al., 2014).
Antirhinovirus Activity
Kelley, Linn, and Selway (1991) synthesized analogues of a similar purine compound and tested them for antirhinovirus activity. Their findings provide insights into the therapeutic potential of these compounds against viruses (Kelley et al., 1991).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves the condensation of 2-hydroxybenzaldehyde with 3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione in the presence of an amine catalyst to form the Schiff base intermediate. The Schiff base intermediate is then reduced with sodium borohydride to yield the desired compound.", "Starting Materials": [ "2-hydroxybenzaldehyde", "3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione", "amine catalyst", "sodium borohydride" ], "Reaction": [ "Step 1: Condensation of 2-hydroxybenzaldehyde with 3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione in the presence of an amine catalyst to form the Schiff base intermediate.", "Step 2: Reduction of the Schiff base intermediate with sodium borohydride to yield (E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione." ] } | |
CAS RN |
1105220-59-4 |
Molecular Formula |
C22H21N5O3 |
Molecular Weight |
403.442 |
IUPAC Name |
8-[(E)-(2-hydroxyphenyl)methylideneamino]-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C22H21N5O3/c1-14-8-10-15(11-9-14)13-27-20(29)18-19(26(3)22(27)30)24-21(25(18)2)23-12-16-6-4-5-7-17(16)28/h4-12,28H,13H2,1-3H3/b23-12+ |
InChI Key |
QZWTXTSQBCLCNV-FSJBWODESA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C)N=CC4=CC=CC=C4O)N(C2=O)C |
solubility |
not available |
Origin of Product |
United States |
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